molecular formula C10H7ClN2O B1274047 1-(5-chloropyridin-2-yl)-1H-pyrrole-2-carbaldehyde CAS No. 383136-40-1

1-(5-chloropyridin-2-yl)-1H-pyrrole-2-carbaldehyde

Cat. No. B1274047
M. Wt: 206.63 g/mol
InChI Key: APDJJBTYTZZQIT-UHFFFAOYSA-N
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Description

The compound "1-(5-chloropyridin-2-yl)-1H-pyrrole-2-carbaldehyde" is a heterocyclic organic molecule that features a pyrrole and a pyridine ring. The pyridine ring is substituted with a chlorine atom at the fifth position and is linked to a pyrrole ring through a carbaldehyde group at the second position. This structure suggests potential reactivity typical of halogenated heterocycles and aldehydes, which can be utilized in various chemical reactions to synthesize more complex molecules.

Synthesis Analysis

The synthesis of related chlorinated pyridine carbaldehydes has been reported in the literature. For instance, a one-step synthesis method for 6-chloropyridine-3-carbaldehyde has been developed, which involves the oxidation of 2-chloro-5-(chloromethyl)pyridine with the sodium salt of 2-nitropropane . Although this method is for a different isomer, it demonstrates the feasibility of synthesizing chlorinated pyridine aldehydes in a straightforward manner. Similarly, the synthesis of 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde has been achieved through a series of reactions, indicating that chlorinated heterocyclic aldehydes can be prepared using various synthetic routes .

Molecular Structure Analysis

The molecular structure of chlorinated pyridine carbaldehydes can be complex, as seen in the crystal structure determination of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. X-ray diffraction revealed that the aldehydic fragment is almost coplanar with the adjacent pyrazole ring, with the two ring planes inclined at a significant angle . This suggests that the molecular structure of "1-(5-chloropyridin-2-yl)-1H-pyrrole-2-carbaldehyde" may also exhibit interesting geometrical features that could influence its reactivity and interactions with other molecules.

Chemical Reactions Analysis

Chlorinated pyridine carbaldehydes can participate in various chemical reactions. For example, 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes have been used as precursors in Sonogashira-type cross-coupling reactions to yield alkynylated products . Additionally, these compounds can undergo cyclization reactions to form heterocyclic structures, as demonstrated by the synthesis of pyrazolo[4,3-c]pyridines . The presence of the aldehyde group also allows for the formation of Schiff bases and other condensation products, as seen in the reaction with cyclohexylamine, which yields different products depending on the nature of the aryl substituent .

Physical and Chemical Properties Analysis

The physical and chemical properties of "1-(5-chloropyridin-2-yl)-1H-pyrrole-2-carbaldehyde" can be inferred from related compounds. Chlorinated heterocyclic aldehydes typically have distinct spectroscopic characteristics, as evidenced by the characterization of 5-chloropyridine-2-carbaldehydethiosemicarbazone and its metal complexes using IR, NMR, and mass spectroscopy . These techniques can provide insights into the electronic structure and bonding patterns within the molecule. The presence of the chlorine atom and the aldehyde group also influences the molecule's polarity, solubility, and reactivity, which are important factors in its chemical behavior and potential applications.

Scientific Research Applications

  • Synthesis of Anticancer Intermediates : One study described the synthesis of compounds similar to "1-(5-chloropyridin-2-yl)-1H-pyrrole-2-carbaldehyde," noting their importance as intermediates in small molecule anticancer drugs (Wang, Tu, Han, & Guo, 2017).

  • Reactions with Nucleophiles : Another research focused on the reactivity of polyfunctionalised pyrroles (related to the chemical structure of interest) with secondary amines, highlighting the potential for synthesizing various substituted pyrroles (Zaytsev, Anderson, Meth–Cohn, & Groundwater, 2005).

  • Electrophilic Fluorination : A study on the synthesis of 3-fluoropyrroles discussed a methodology providing a new route to various fluorinated pyrroles, relevant due to the chemical similarity (Surmont et al., 2009).

  • Synthesis of Heterocyclic Compounds : Research on the synthesis of pyrrole derivatives and their subsequent reactions to form various heterocyclic compounds further demonstrates the versatility of pyrrole-based structures in organic synthesis (Bertha et al., 1998).

  • Catalysis Applications : Another study presented the synthesis of palladacycles from compounds structurally related to "1-(5-chloropyridin-2-yl)-1H-pyrrole-2-carbaldehyde," exploring their applications as catalysts in organic reactions (Singh, Saleem, Pal, & Singh, 2017).

  • NMR Spectroscopy Studies : Investigations into the NMR spectroscopic properties of pyrrolecarbaldehydes, related to the compound of interest, have provided insights into their chemical behavior and potential applications in analytical chemistry (Afonin et al., 2009).

  • Metal Complex Synthesis : A recent study on the synthesis and characterization of metal complexes with 5-chloropyridine-2-carbaldehydethiosemicarbazone demonstrates the potential of pyrrole derivatives in coordination chemistry (Abdelbary, Eltoum, & Ali, 2023).

  • Synthesis of Expanded Porphyrins : Research on the synthesis of expanded porphyrins using dichloropyrimidinyl substituted pyrroles underscores the role of pyrrole derivatives in the synthesis of complex macrocyclic structures (Maes, Vanderhaeghen, & Dehaen, 2005).

Safety And Hazards

The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of the compound . In case of skin contact, it is advised to wash with plenty of water . If inhaled, the victim should be moved to fresh air .

properties

IUPAC Name

1-(5-chloropyridin-2-yl)pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O/c11-8-3-4-10(12-6-8)13-5-1-2-9(13)7-14/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APDJJBTYTZZQIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C=O)C2=NC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60395363
Record name 1-(5-chloropyridin-2-yl)-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-chloropyridin-2-yl)-1H-pyrrole-2-carbaldehyde

CAS RN

383136-40-1
Record name 1-(5-chloropyridin-2-yl)-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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